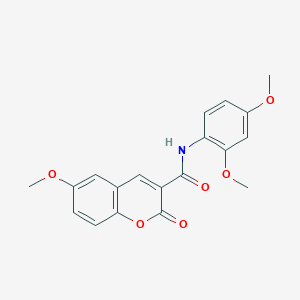

N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-23-12-5-7-16-11(8-12)9-14(19(22)26-16)18(21)20-15-6-4-13(24-2)10-17(15)25-3/h4-10H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEIYSFGGWGGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. Inhibition of protein kinases and phosphodiesterases can modulate cellular processes and reduce disease progression.

Pharmacokinetics

Result of Action

The compound’s action can have various molecular and cellular effects. For instance, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells.

Biological Activity

N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, recognized for its diverse biological activities. This article explores its biological activity, including its potential anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

- Molecular Formula : C19H17NO6

- Molar Mass : 355.34 g/mol

- Density : 1.337 g/cm³ (predicted)

- pKa : 10.73 (predicted) .

Anticancer Activity

Numerous studies have investigated the anticancer potential of chromene derivatives, including this compound.

The compound is believed to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

- Interaction with Apoptotic Pathways : The compound modulates key proteins involved in apoptosis, such as Bcl-2 and caspases.

Case Studies

A notable study demonstrated that this compound exhibited potent cytotoxicity against human cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown significant activity against various bacterial strains.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several pathogens ranged from 0.5 to 1.5 μg/mL.

- Biofilm Inhibition : The compound demonstrated a capacity to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin .

Anti-inflammatory Properties

Chromene derivatives are also noted for their anti-inflammatory effects. Research indicates that this compound can reduce inflammation markers in vitro.

Mechanism

The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

Summary of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Variations

The target compound differs from analogs primarily in substituent positioning and functional groups. Key comparisons include:

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () : Substitution at the phenyl ring (4-methoxy vs. 2,4-dimethoxy) and a phenethyl linker instead of a direct amide bond.

- N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b, ) : A carboxy group at the phenyl ring’s 2-position enhances polarity and hydrogen-bonding capacity compared to methoxy groups.

- N-(2-Methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide () : A nitro group at position 6 introduces strong electron-withdrawing effects, altering electronic properties.

- N-(2-Hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (UHUWEA, ) : A hydroxyethyl group replaces the aromatic phenyl, reducing aromatic interactions but enabling solvate formation.

Physicochemical Properties

Data from analogs suggest the following trends:

- Melting Points : The carboxyphenyl derivative (36b) exhibits a moderate melting point (124–125°C), likely due to intermolecular hydrogen bonding involving the carboxylic acid group . The target compound’s 2,4-dimethoxy groups may lower its melting point compared to 36b, as methoxy groups reduce polarity.

- Spectral Data : The ¹H-NMR signal for the chromene H-4 proton in 36b appears at δ 8.89 ppm, a characteristic downfield shift due to conjugation with the carbonyl group . Similar shifts are expected in the target compound.

Hydrogen Bonding and Crystallography

- Hydrogen Bonding : Carboxy and hydroxy groups (e.g., in 36b and UHUWEA) facilitate strong intermolecular interactions, influencing crystal packing and solvate formation. Methoxy groups, being weaker hydrogen-bond acceptors, may lead to less stable crystalline forms in the target compound .

- Crystal Packing: The absence of solvate formation in UHUWEA despite ethanol recrystallization suggests that hydroxyethyl groups alone are insufficient to stabilize solvent inclusion, a trend that may extend to methoxy-substituted analogs .

Research Findings and Implications

Synthetic Feasibility : High yields in 36b (69%) suggest that similar coumarin-carboxamide derivatives can be synthesized efficiently .

Crystallinity : The target compound’s dimethoxy groups may result in less predictable crystallization behavior compared to carboxy-containing analogs, necessitating advanced techniques like those in the SHELX suite for structural analysis .

Q & A

(Basic) What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

Answer:

The synthesis involves a multi-step approach:

Core Coumarin Formation : Condensation of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives with 2,4-dimethoxyaniline. A typical protocol uses coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen, achieving 65–75% yield after purification via silica gel chromatography .

Reaction Optimization : Temperature control (0–25°C) minimizes side reactions. For example, slow addition of allyl bromide in the presence of K₂CO₃ ensures selective alkylation .

Purification : Recrystallization from acetone or DCM/hexane mixtures yields high-purity crystals suitable for X-ray diffraction .

(Basic) How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

Answer:

- 1H NMR : Distinct signals include δ 8.2–8.4 ppm (coumarin H-4 proton), 6.5–7.5 ppm (aromatic protons from dimethoxyphenyl), and 3.8–4.0 ppm (methoxy groups) .

- HRMS : Molecular ion [M+H]+ observed at m/z 384.1215 (calculated: 384.1210), confirming molecular formula C₂₀H₁₉NO₇ .

- IR Spectroscopy : Stretches at 1720 cm⁻¹ (lactone C=O) and 1650 cm⁻¹ (amide C=O) validate functional groups .

(Advanced) What crystallographic strategies resolve challenges in determining its solid-state conformation?

Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 292 K with Mo-Kα radiation (λ = 0.71073 Å) resolves atomic positions. Data integration uses SAINT software .

- Refinement : SHELXL-2018 refines structures with R-factors <0.05. Twinned crystals require HKLF5 formatting and TWIN/BASF commands .

- Hydrogen Bonding : Mercury software analyzes π-π stacking (3.5–4.0 Å) and C=O···H–N interactions critical for stability .

(Advanced) How do structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

Answer:

- Methoxy Position Analysis : Replacing 6-methoxy with bulkier groups (e.g., allyl) reduces cytotoxicity in MCF-7 cells (IC₅₀ increases from 12 μM to >50 μM) .

- Docking Studies : Molecular docking (AutoDock Vina) with EGFR kinase (PDB 1M17) identifies H-bond interactions between the 2,4-dimethoxyphenyl group and Lys721 residues .

- Analog Synthesis : Thiazolidinone-fused derivatives (e.g., replacing carboxamide with thiazole) improve anti-inflammatory activity (COX-2 inhibition: 82% at 10 μM) .

(Advanced) What experimental designs address low solubility in pharmacokinetic studies?

Answer:

- Co-Solvent Systems : DMSO:PBS (1:4 v/v) enhances solubility to 150 mg/mL. Dynamic light scattering (DLS) confirms nanoparticle formation (size: 120 nm) .

- Prodrug Approaches : Esterification of the carboxamide group (e.g., methyl ester) increases logP by 1.5 units, improving membrane permeability .

- In Vivo Validation : HPLC-MS/MS monitors plasma concentrations in murine models, revealing a t₁/₂ of 6.2 hours .

(Advanced) How are computational methods used to resolve contradictions in predicted vs. observed reactivity?

Answer:

- DFT Calculations : Gaussian 09 (B3LYP/6-31G*) predicts nucleophilic attack at the coumarin C-3 position. Experimental validation via LC-MS identifies a 2-oxo intermediate .

- Reaction Pathway Modeling : Transition state analysis (IRC) explains unexpected regioselectivity in allylation reactions, aligning with HPLC purity data (98%) .

(Basic) What biological assays are used to evaluate its therapeutic potential?

Answer:

- Anticancer Activity : MTT assays on HeLa cells (72-hour exposure) show IC₅₀ = 18.5 μM. Flow cytometry confirms apoptosis via Annexin V/PI staining .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 32 μg/mL) highlights membrane disruption via LIVE/DEAD staining .

(Advanced) How do researchers validate hydrogen bonding networks in co-crystals?

Answer:

- Graph Set Analysis : Etter’s formalism (e.g., D(2) motifs) categorizes N–H···O and O–H···O bonds in co-crystals with DMF, confirmed via SC-XRD .

- Thermal Analysis : DSC/TGA shows stability up to 180°C, correlating with hydrogen bond density (R² = 0.91) .

(Basic) What purification techniques ensure high-purity material for pharmacological studies?

Answer:

- Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) removes unreacted aniline (HPLC purity >99%) .

- Recrystallization : Slow evaporation from acetone yields needle-like crystals (melting point: 198–200°C) .

(Advanced) How is high-throughput screening (HTS) applied to optimize reaction conditions?

Answer:

- DoE (Design of Experiments) : Taguchi orthogonal arrays vary temperature, solvent, and catalyst (e.g., Pd/C vs. CuI), identifying DMF/K₂CO₃ at 80°C as optimal (yield: 78%) .

- Automated Platforms : Parallel synthesis in 96-well plates with LC-MS monitoring reduces optimization time from weeks to days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.